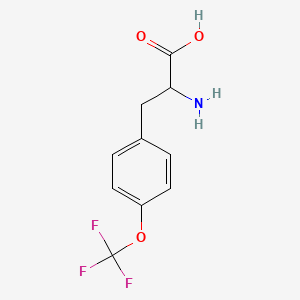

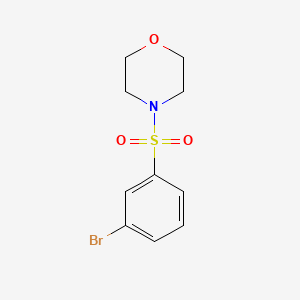

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid

Overview

Description

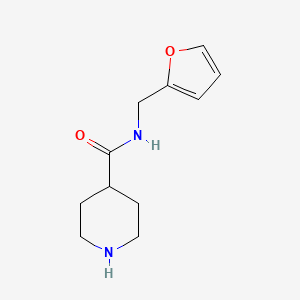

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of β-Amino Acids

- Direct Homologation : The Arndt-Eistert protocol is successfully applied for the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids from commercially available N-Fmoc α-amino acids, demonstrating high yield and efficiency in only two steps (Ellmerer-Müller et al., 1998).

Preparation of Homoamino Acids

- Diastereoselective Amidomethylation : A method for preparing new N-Fmoc-protected β2-homoamino acids showcases diastereoselectivity and suitability for large-scale preparation, vital for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Self-Assembled Structures

- Self-Assembly of Modified Amino Acids : Fmoc modified uncharged single amino acids exhibit unique self-assembling properties under varying conditions, leading to diverse morphologies like flower-like and tube-like structures, highlighting potential for novel self-assembled architectures (Gour et al., 2021).

Synthesis of Cyclodepsipeptides

- Complex Peptide Synthesis : Fmoc plays a crucial role in the synthesis of complex head-to-side-chain cyclodepsipeptides, including pipecolidepsin A, which shows cytotoxicity in human cancer cell lines (Pelay-Gimeno et al., 2016).

Spectroscopic and Electrochemical Studies

- Synthesis of RuII-Polypyridyl Complexes : The compound is used in synthesizing peptide nucleic acid derivatives with RuII-polypyridyl complexes, studied for their spectroscopic properties and electrochemical oxidation (Nickita et al., 2009).

Fluorescent Labeling

- Fluorophore Development : The compound is integral in creating new fluorophores with strong fluorescence across a wide pH range, suitable for biomedical analysis (Hirano et al., 2004).

Peptide Synthesis

- Peptide Bond Protecting Group : It's used as a reversible protecting group for peptide bonds in peptides, aiding in the synthesis of difficult sequences (Johnson et al., 1993).

Mechanism of Action

Target of Action

Compounds with the fmoc group are generally used in peptide synthesis . They act as protective groups for amino acids during the synthesis process .

Mode of Action

The Fmoc group in the compound acts as a protective group for the amino acid during peptide synthesis . It prevents unwanted side reactions from occurring by temporarily blocking reactive sites on the amino acid . The Fmoc group can be selectively removed when needed, allowing for controlled peptide chain elongation .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the step-by-step addition of amino acids to form a peptide chain . The exact downstream effects would depend on the specific peptide being synthesized and its biological role.

Pharmacokinetics

As a compound used in peptide synthesis, it is likely to be metabolized and eventually removed from the system once it has served its purpose .

Result of Action

The result of the compound’s action is the successful synthesis of a peptide with the desired sequence . By protecting reactive sites on the amino acids, the compound ensures that the peptide chain grows in a controlled and stepwise manner .

Action Environment

The action of the compound is typically carried out in a laboratory setting, under controlled conditions . Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopiperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c25-20(26)12-24-11-5-10-19(21(24)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBORFZFCVWACO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373295 | |

| Record name | [(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215190-25-3 | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-oxo-1-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215190-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)